N-Stearoyldopamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSVLPLQCBIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434391 | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-10-0 | |
| Record name | N-Stearoyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STEARDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-STEAROYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of N Stearoyldopamine
Established Synthetic Pathways for N-Stearoyldopamine Analogues
The primary method for synthesizing N-acyldopamines, including this compound, involves the condensation of dopamine (B1211576) with a corresponding fatty acid. A particularly efficient and straightforward method utilizes propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent. nih.gov This approach allows for the direct conjugation of various fatty acids with dopamine in dichloromethane (B109758) (CH2Cl2) without the need for protective groups on the dopamine catechol moiety. nih.govjst.go.jp This one-pot synthesis is advantageous as it simplifies the procedure and often results in good yields. The reaction mixture can typically be purified directly by silica (B1680970) gel column chromatography. jst.go.jp
This methodology has been successfully employed to synthesize a wide range of N-acyldopamines, demonstrating its versatility. jst.go.jp The ability to produce deuterated analogues, such as N-stearoyl dopamine-d5, is also a key feature of this pathway, providing essential internal standards for quantitative analysis in biological systems. nih.govjst.go.jp
| N-Acyl Dopamine Compound | Fatty Acid Precursor | Reported Yield | Reference |
|---|---|---|---|
| N-Palmitoleoyl dopamine | Palmitoleic acid | 18.1% | jst.go.jp |
| This compound (STEARDA) | Stearic acid | Data not specified in source | jst.go.jp |
| N-Oleoyldopamine (ODA) | Oleic acid | Data not specified in source | jst.go.jp |
| N-Arachidonoyldopamine (NADA) | Arachidonic acid | Data not specified in source | jst.go.jp |
Design and Synthesis of Novel N-Acyl Dopamine Derivatives
The design of novel N-acyl dopamine derivatives is driven by the need to understand structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and pharmacological profiles.
Systematic structural modifications of the N-acyl dopamine scaffold have revealed that different chemical entities within the molecule are responsible for its various biological activities, such as anti-inflammatory effects and activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. rug.nl
Key areas for structural modification include:
The Catechol Moiety: The ortho-dihydroxy (catechol) structure of the dopamine headgroup is considered essential for the anti-inflammatory properties of these compounds. rug.nl Acetylation of these hydroxyl groups or their removal leads to a significant reduction in this activity. rug.nl
The Amide Linker: Alterations to the amide bond connecting the fatty acid and dopamine can modulate bioactivity. Shortening the linker or interchanging the carbonyl and amide groups has been shown to increase potency for TRPV1 activation. rug.nl
The Acyl Chain: The length and saturation of the fatty acid tail are crucial determinants of activity. For instance, N-arachidonoyldopamine (NADA) and N-oleoyldopamine (ODA) are potent TRPV1 agonists, whereas N-palmitoyldopamine (PALDA) and this compound (STEARDA) are nearly inactive as TRPV1 ligands. jst.go.jp This highlights the influence of the acyl chain on receptor interaction.
These findings provide a framework for the rational design of derivatives where specific biological functions can be enhanced or diminished by targeted chemical changes. rug.nl
| Compound | Structural Modification | Effect on TRPV1 Activation | Effect on Anti-inflammatory Activity | Reference |
|---|---|---|---|---|
| N-octanoyl dopamine (NOD) | Baseline structure | Active | Active | rug.nl |
| Acetylated NOD | Ortho-dihydroxy groups acetylated | Significantly lower potency | Activity inhibited | rug.nl |
| N-octanoyl tyramine | One hydroxyl group omitted | Significantly lower potency | Activity inhibited | rug.nl |
| ΔNOD | Shortened amide linker | Slightly increased potency | Active | rug.nl |
While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when designing more complex derivatives or analogues. The introduction of chiral centers or elements of axial chirality can lead to the formation of stereoisomers (enantiomers or diastereomers) which may possess significantly different biological activities, potencies, and metabolic profiles.
For example, in related N-acyl compounds, such as N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, restricted rotation around Ar–Ar (sp²–sp²) and Ar–NC(=O) (sp²–sp²) bonds can result in atropisomers. nih.gov These are stereoisomers that are separable at room temperature. nih.gov Although not directly applicable to the simple STEARDA structure, this principle underscores the importance of controlling and characterizing the three-dimensional structure of any novel, more sterically hindered N-acyl dopamine derivative to ensure the synthesis of a single, desired isomer with a predictable pharmacological effect.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.comjddhs.com While established methods for this compound synthesis are effective, they often rely on traditional organic solvents like dichloromethane, which pose environmental and health risks. jst.go.jpjocpr.com
Adopting a green chemistry approach to STEARDA synthesis would involve several key strategies:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle of green chemistry. jocpr.com Potential replacements for dichloromethane could include bio-based solvents, supercritical CO2, or even water, depending on the specific reaction conditions developed. jocpr.comjddhs.com
Biocatalysis: Employing enzymes or whole microorganisms as catalysts offers a highly selective and eco-friendly alternative to chemical reagents. jddhs.commdpi.com For the synthesis of this compound, a lipase (B570770) enzyme could potentially be used to catalyze the amidation reaction between stearic acid (or its ester) and dopamine under mild conditions, reducing energy consumption and byproduct formation. jddhs.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com One-pot syntheses, like the PPACA method, are generally favorable in this regard, but further optimization to reduce the use of excess reagents or derivatizing agents would enhance their "green" credentials.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible pharmaceutical development. jocpr.comrsc.org
Molecular Mechanisms and Biological Interactions
Enzymatic Modulations by N-Stearoyldopamine
The interaction of this compound with various enzymes, particularly those involved in lipid metabolism, is a critical aspect of its biological profile. These interactions can alter the pathways of inflammatory mediators and endocannabinoids.
5-Lipoxygenase Inhibition Mechanisms
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid. nih.govresearchgate.netfrontiersin.org Inhibition of the 5-LOX pathway is a therapeutic target for a range of inflammatory diseases. nih.govfrontiersin.org While this compound has been noted for its anti-inflammatory potential, the precise molecular mechanism by which it may inhibit 5-lipoxygenase has not been extensively detailed in the available scientific literature. General mechanisms of 5-LOX inhibition by other compounds include redox-active inhibition, which maintains the enzyme's central iron atom in an inactive ferrous state, and competitive inhibition, where the inhibitor competes with the arachidonic acid substrate for the active site. frontiersin.org However, specific studies detailing this compound's direct binding and inhibitory action on 5-LOX are not sufficiently available to define its mechanism.
Exploration of Interactions with Other Lipid-Metabolizing Enzymes
This compound's structure suggests potential interactions with enzymes that metabolize other endogenous lipid signaling molecules.
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and other fatty acid amides. nih.govnih.gov By inhibiting FAAH, the levels of these signaling lipids can be elevated, prolonging their effects. Given its N-acyl amide structure, this compound is a candidate for interaction with FAAH. However, studies on related saturated N-acyldopamines suggest they are generally poor substrates for FAAH compared to their unsaturated counterparts. This indicates that this compound is unlikely to be significantly degraded by FAAH, a property that could contribute to its stability and modulatory actions.
Catechol-O-methyltransferase (COMT): COMT is a crucial enzyme that catalyzes the methylation and subsequent inactivation of catechol-containing compounds, including the neurotransmitter dopamine (B1211576). nih.gov Since the this compound molecule contains a dopamine head group, which is a catechol, it is a logical substrate for COMT. nih.gov The metabolism of the related compound N-arachidonoyldopamine (NADA) by COMT has been previously reported. Therefore, it is highly probable that COMT contributes to the metabolic degradation of this compound by methylating one of the hydroxyl groups on its catechol ring, thereby terminating its biological activity.
Receptor-Ligand Dynamics
This compound's interactions are most prominently characterized by its modulation of ion channels and its relationship with the endocannabinoid system, often through indirect "entourage" effects rather than direct receptor activation.
Transient Receptor Potential (TRP) Channel Interactions, with Focus on TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in pain and temperature sensation. nih.gov Research has consistently shown that this compound, along with the similar saturated compound N-palmitoyldopamine (PALDA), is inactive as a direct agonist at the TRPV1 receptor. nih.gov
Despite its inability to activate the channel directly, this compound acts as a potent positive modulator of TRPV1. It significantly enhances the activity of endogenous TRPV1 agonists, known as endovanilloids. nih.gov Specifically, when co-administered, this compound potentiates the TRPV1-mediated effects of N-arachidonoyl-dopamine (NADA) and anandamide. nih.gov In studies using human embryonic kidney (HEK-293) cells overexpressing human TRPV1, pre-incubation with this compound (at concentrations of 0.1–10 μM) caused a threefold reduction in the half-maximal effective concentration (EC50) of NADA, lowering it from approximately 90 nM to 30 nM. nih.gov This demonstrates that this compound can significantly amplify the signaling of other endogenous ligands at the TRPV1 receptor. nih.gov
| Agonist | Condition | EC50 (nM) | Fold Change in Potency |
|---|---|---|---|
| NADA | Control | ~90 | - |
| NADA | + STEARDA (0.1–10 μM) | ~30 | 3.0x Increase |
Investigation of Cannabinoid Receptor Binding and Modulatory Effects
The cannabinoid receptors CB1 and CB2 are the primary targets of endocannabinoids like anandamide. windows.netnih.gov The affinity of ligands for these receptors is highly dependent on the structure of their acyl chain. Scientific literature indicates a strong preference for long, polyunsaturated fatty acid chains for high-affinity binding.
This compound, which possesses a long but saturated stearoyl chain, exhibits low to negligible binding affinity for both CB1 and CB2 receptors. nih.govresearchgate.net This lack of direct interaction distinguishes it from endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), as well as from the unsaturated N-acyldopamine, NADA. Consequently, the biological effects of this compound are not mediated by direct activation or antagonism of cannabinoid receptors. Its influence on the broader endocannabinoid system is instead attributed to its metabolic stability and its "entourage" effects on other, more active ligands.
"Entourage" Phenomena with Endovanilloids
The "entourage effect" describes a phenomenon where a biologically inactive or weakly active compound enhances the activity of a primary active compound. This compound is a classic example of an entourage compound, particularly in the context of the endovanilloid system. nih.gov
As established, this compound is not a direct TRPV1 agonist but dose-dependently enhances the TRPV1-mediated intracellular calcium influx induced by both NADA and anandamide. nih.gov This potentiation is not limited to in vitro models. In vivo studies have shown that when co-injected with NADA into rat paws, this compound potentiates NADA's nociceptive effects, shortening pain withdrawal latencies. nih.gov Furthermore, this compound was also found to enhance nocifensive behavior in a carrageenan-induced model of inflammatory pain. nih.gov These findings strongly suggest that this compound, while inactive on its own, can play a significant physiological role by amplifying the effects of endovanilloids like NADA and anandamide at the TRPV1 receptor, with potential implications for pain and inflammation. nih.govnih.govresearchgate.net
Cellular Signaling Pathway Modulation
Stearda, an endogenous fatty acid amide also known as N-Stearoyl Dopamine, modulates cellular activities through its interaction with specific signaling pathways. Its structure, a conjugate of dopamine and the saturated fatty acid stearic acid, allows it to participate in complex biological processes, including the regulation of ion channels and enzymatic pathways.
A key aspect of Stearda's molecular action is its ability to influence intracellular calcium (Ca2+) levels. Calcium ions are critical second messengers that trigger a wide array of cellular responses. Research has demonstrated that Stearda can potentiate calcium influx in cells engineered to express human transient receptor potential vanilloid 6 (TRPV6). Specifically, when applied at concentrations of 1 or 10 µM, Stearda enhances the Ca2+ influx induced by N-arachidonoyl dopamine (NADA), another endogenous lipid that is an agonist for the cannabinoid 1 (CB1) receptor. This potentiation suggests that Stearda can modulate the activity of TRPV channels, thereby influencing calcium-dependent signaling events within the cell. Calcium flux assays are standard fluorescence-based methods used to detect such mobilization of intracellular calcium in response to receptor activation.
The modulation of intracellular calcium is an early event in a cascade of downstream signaling processes. While direct, comprehensive studies mapping the entire downstream signaling cascade of Stearda are limited, its known interactions allow for analysis of probable pathways.
As a potent inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 16 nM, a primary downstream effect of Stearda is the modulation of the arachidonic acid metabolic pathway. tandfonline.com 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov By inhibiting 5-LOX, Stearda effectively reduces the production of leukotrienes, such as leukotriene B4 (LTB4), and other lipid mediators. nih.govmdpi.com This inhibition represents a significant downstream signaling outcome, with implications for inflammatory processes.
Furthermore, as a member of the N-acyl dopamine (NADA) family, Stearda may share signaling pathways with other similar compounds. Studies on other N-acyl dopamines have shown they can induce apoptosis in certain cell types through a cascade involving the CB1 receptor. mdpi.com This pathway proceeds through the downstream activation of serine palmitoyltransferase and nitric oxide (NO) synthase, leading to increased production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. mdpi.com Given that dopamine itself regulates complex intracellular signaling, including pathways involving adenylyl cyclase (AC) and phospholipase C (PLC), the dopamine moiety of Stearda could also contribute to its downstream effects. nih.govresearchgate.net
| Pathway Component | Observed/Potential Effect of Stearda or N-Acyl Dopamines | Downstream Consequence |
| TRPV6 Channel | Potentiation of NADA-induced Ca2+ influx | Activation of Ca2+-dependent enzymes and transcription factors |
| 5-Lipoxygenase (5-LOX) | Potent inhibition (IC50 = 16 nM) | Decreased synthesis of pro-inflammatory leukotrienes |
| CB1 Receptor | Potential activation (as an N-acyl dopamine) | Induction of apoptosis via ROS and mitochondrial dysfunction |
| NO Synthase | Potential activation | Increased production of nitric oxide (NO) |
Computational and In Silico Approaches to Molecular Interactions
Computational methods are essential for predicting and understanding the molecular interactions of compounds like Stearda with their biological targets. While specific in silico studies focusing exclusively on Stearda are not extensively documented in publicly available literature, the methodologies can be described based on studies of its primary target, 5-lipoxygenase, and related molecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Stearda, docking simulations would be invaluable for elucidating its binding mode within the active site of 5-lipoxygenase.
In a typical docking study for a 5-LOX inhibitor, the crystal structure of the enzyme (e.g., PDB ID: 3O8Y) is used as the target. tandfonline.com The active site of 5-LOX is a deep hydrophobic pocket containing a catalytic iron atom coordinated by several histidine and asparagine residues (e.g., His367, His372, His550, Asn554). nih.gov The site also includes key hydrophobic amino acids such as Leu368, Ile406, and Leu607 that interact with the substrate. nih.gov A simulation would involve placing a 3D model of Stearda into this binding site and using a scoring function to calculate the binding energy for various poses. The results would predict the most stable binding conformation, highlighting key interactions—such as hydrogen bonds or hydrophobic contacts—between Stearda and the active site residues, thus explaining its potent inhibitory activity.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Following a docking prediction, an MD simulation would be performed on the Stearda/5-LOX complex to assess its stability and the conformational changes that occur upon binding.
The simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic movements over a set period (e.g., nanoseconds). nih.gov Key analyses would include calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand to determine if the complex remains stable or undergoes significant changes. tandfonline.com Such simulations could confirm the stability of the interactions predicted by docking and reveal how Stearda's flexibility and the dynamic nature of the 5-LOX active site contribute to the binding affinity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com While no specific QSAR models for the N-acyl dopamine family inclusive of Stearda have been detailed, such a study would be a powerful tool for designing novel, potent 5-LOX inhibitors.
To develop a QSAR model, a dataset of N-acyl dopamine derivatives with their corresponding 5-LOX inhibitory activities (IC50 values) would be compiled. Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound would be calculated. mdpi.com Statistical methods, such as multiple linear regression, would then be used to build a model that correlates these descriptors with activity. mdpi.com A validated QSAR model could predict the inhibitory potency of new, unsynthesized Stearda analogs, thereby guiding the rational design of more effective therapeutic agents. unair.ac.id
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Advanced Biological Activities and Pharmacological Potential
Pharmacokinetic and Pharmacodynamic Research Challenges
Bioavailability and Metabolic Fate Studies
While direct and comprehensive bioavailability studies on Stearda are not extensively documented, its metabolic fate can be inferred from research on structurally similar N-acyldopamines and the known metabolic pathways of its constituent molecules: dopamine (B1211576) and stearic acid. nih.govnih.gov The lipophilic nature of the stearic acid tail combined with the hydrophilic dopamine head gives Stearda unique physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME).
The metabolic breakdown of Stearda is anticipated to follow two primary enzymatic pathways common to other N-acyldopamines. researchgate.net The amide bond linking the dopamine and stearic acid moieties is susceptible to hydrolysis by fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of many endogenous fatty acid amides. nih.govtaylorandfrancis.com This cleavage would release dopamine and stearic acid as separate metabolites.
Table 1: Postulated Metabolic Pathways and Key Enzymes for Stearda
| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolites | Implication for Activity |
|---|---|---|---|
| Amide Bond Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) | Dopamine, Stearic Acid | Termination of Stearda's direct signaling |
This table is based on metabolic data from related N-acyldopamine compounds. nih.govnih.gov
Strategies for Enhancing Pharmacological Profiles
To overcome limitations such as poor solubility, metabolic instability, and restricted passage across biological barriers like the blood-brain barrier, various strategies can be employed to enhance the pharmacological profile of compounds like Stearda. While specific research into enhancing Stearda's profile is in its nascent stages, established pharmaceutical technologies offer promising avenues.
Prodrug Approach: One effective strategy is the development of prodrugs. This involves chemically modifying the Stearda molecule to improve its pharmacokinetic properties. For instance, a dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870), demonstrated significantly higher plasma concentrations of dopamine after oral administration compared to dopamine itself. osti.gov A similar approach could be applied to Stearda to enhance its oral bioavailability and systemic exposure.
Advanced Drug Delivery Systems: Encapsulating Stearda within nanocarriers represents another powerful strategy. Nanoparticles, including solid lipid nanoparticles (SLNs) and liposomes, can protect the drug from premature degradation, improve its solubility, and facilitate targeted delivery. nih.govresearchgate.net For instance, intranasal delivery of dopamine-loaded nanoparticles co-modified with borneol and lactoferrin has been shown to enhance brain-targeted delivery, which could be a viable approach for delivering Stearda to the central nervous system. nih.gov Hydrogels integrated with materials like graphene have also been explored to create stable delivery platforms for dopamine, suggesting another potential method for controlled release of Stearda. mdpi.com
Enzyme Inhibition: A third strategy involves co-administration of Stearda with inhibitors of its metabolizing enzymes. By blocking FAAH or COMT, the metabolic breakdown of Stearda could be slowed, thereby prolonging its presence and activity in the body. taylorandfrancis.comwikipedia.org This approach has been widely explored for other fatty acid amides to enhance their endogenous levels and therapeutic effects. wikipedia.org
Table 2: Potential Strategies for Enhancing Stearda's Pharmacological Profile
| Strategy | Method | Potential Advantage(s) |
|---|---|---|
| Prodrug Design | Chemical modification of the Stearda molecule. | Improved oral bioavailability, enhanced stability. |
| Nanoparticle Encapsulation | Formulation in solid lipid nanoparticles, liposomes, or polymer-based nanoparticles. | Increased solubility, protection from degradation, targeted delivery. |
These strategies are based on established pharmaceutical technologies and research on related compounds. osti.govnih.govwikipedia.org
Analytical Methodologies for N Stearoyldopamine Research
Spectroscopic Characterization Advancements
Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying functional groups within N-Stearoyldopamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. This technique provides detailed information about the chemical environment of individual nuclei, their connectivity, and spatial relationships within a molecule.
1D NMR (¹H and ¹³C NMR) : Proton (¹H) NMR is widely used due to the high natural abundance and sensitivity of hydrogen nuclei. It provides insights into the number of different types of protons, their electronic environments (chemical shifts), and their coupling interactions with neighboring protons (spin-spin coupling), which indicate connectivity. Carbon-13 (¹³C) NMR, while less sensitive, offers information about the carbon skeleton and the presence of various carbon functional groups. Each non-equivalent carbon atom typically absorbs at a distinct chemical shift, which can be influenced by factors such as hybridization and substituent electronegativity.
2D NMR Techniques : Advanced two-dimensional (2D) NMR experiments are crucial for resolving complex structures and confirming assignments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) establish one-bond ¹H-¹³C correlations, directly linking protons to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range ¹H-¹³C correlations, typically over two or three bonds, which are vital for establishing connectivity across quaternary carbons or heteroatoms and piecing together molecular fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, aiding in the determination of stereochemistry and molecular conformation. For this compound, these NMR methods are indispensable for confirming the precise arrangement of the stearoyl chain linked to the dopamine (B1211576) moiety.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a critical analytical technique for the identification and quantification of this compound, particularly in complex biological matrices. MS provides information about the molecular mass of the compound and its fragmentation pattern, which acts as a unique fingerprint for identification.
Identification : this compound (referred to as STEARDA) has been identified as an endogenous compound in bovine striatal extracts using quadrupole time-of-flight mass spectrometric analysis. This analysis revealed its existence alongside N-oleoyldopamine (OLDA) and N-palmitoyldopamine (PALDA). The exact masses of fragment ions allow for the reconstruction and confirmation of the compound's structure.
Quantification : For quantification, techniques like Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers are employed. For this compound, MRM in positive ion mode has revealed coeluting peaks at specific molecular/fragment masses. For instance, this compound ([M+H]) exhibits a characteristic m/z of 504, with a significant fragment ion at m/z 196. This fragmentation pattern is crucial for selective and sensitive detection in complex samples.
Table 1: Characteristic Mass Spectrometry Data for this compound
| Parameter | Value | Source/Context |
| Precursor Ion (m/z) | 504 ([M+H]⁺) | Identified in positive ion mode. |
| Fragment Ion (m/z) | 196 | Characteristic fragment from collision-induced dissociation. |
| Method | Quadrupole Time-of-Flight MS | Used for identification in bovine striatal extracts. |
| Method | Triple Quadrupole MS (MRM) | Used for identification and quantification. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups present in this compound and its molecular vibrations.
Infrared (IR) Spectroscopy : IR spectroscopy relies on the absorption of infrared light by molecules, leading to excitations to higher vibrational energy levels. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. This technique is particularly sensitive to hetero-nuclear functional group vibrations and polar bonds, such as the amide carbonyl (C=O) stretch, N-H stretch, and C-H stretches from both the aromatic ring and the long aliphatic chain of the stearoyl group.
Raman Spectroscopy : Raman spectroscopy is based on inelastic scattering of light, where a laser photon interacts with a molecule and loses or gains energy, resulting in a shift in the wavelength of the scattered photon. For a vibration to be Raman active, there must be a change in the polarizability of the molecule during the vibration. Raman is often more sensitive to symmetric molecular bonds like C-C, C=C, and C≡C, which may be weak in IR spectra. It can also provide information on crystal lattice vibrations and polymorphic forms. When used together, IR and Raman spectroscopy offer a comprehensive characterization of the vibrational modes and functional groups within this compound, providing a precise spectral fingerprint.
Chromatographic Separation Techniques
Chromatographic separation techniques are indispensable for isolating this compound from complex biological matrices or synthetic mixtures, enabling its subsequent identification and quantification. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation of non-volatile and thermally unstable compounds like this compound. Separations are achieved through mechanisms such as partition, adsorption, or ion-exchange, depending on the stationary phase employed. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is frequently utilized for separating compounds with varying hydrophobicities, which would be relevant for this compound due to its long stearoyl chain.
Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC, due to the use of smaller particle size stationary phases. This makes it particularly advantageous for metabolomics studies where rapid and comprehensive analysis of numerous metabolites, including this compound, is required.
Coupling with Mass Spectrometry : Chromatographic techniques are frequently coupled with mass spectrometry (e.g., LC-MS or LC-MS/MS) to provide both separation and highly sensitive detection and identification. This hyphenated approach is critical for analyzing this compound in biological samples where it coexists with a multitude of other endogenous compounds.
Advanced Detection and Quantification in Biological Matrices
The detection and quantification of this compound in biological matrices, such as brain extracts or insect antennae, present unique challenges due to the complexity of these samples. Biological matrices contain various endogenous substances, including proteins, lipids, and salts, which can interfere with analytical measurements, leading to matrix effects.
Hyphenated Techniques : To overcome these challenges, advanced hyphenated techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are routinely employed. The chromatographic separation step (LC) effectively separates this compound from interfering matrix components, while the tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for its detection and quantification. This involves selecting specific precursor and product ions (as discussed in Section 5.1.2) for targeted analysis, minimizing interference from co-eluting compounds.
Sample Preparation : Effective sample preparation is crucial to minimize matrix effects and enhance analytical performance. Techniques such as solid-phase extraction (SPE) and protein precipitation are commonly used to extract and enrich this compound from biological samples while removing unwanted matrix components.
Biological Relevance : The identification of this compound as an endogenous compound in mammalian brain extracts underscores the necessity for robust analytical methods capable of detecting and quantifying it at physiological concentrations. Furthermore, this compound has been identified as a differentially expressed metabolite in the antennae of male Antheraea pernyi moths, highlighting its potential role in biological processes and the need for sensitive metabolomics approaches for its study in such contexts. Advanced analytical platforms, sometimes incorporating machine learning, are being developed to facilitate comprehensive metabolite identification and quantification in diverse biological matrices without the need for extensive stable isotope-based calibration curves.
Emerging Research Directions and Future Perspectives
Nanotechnology Applications in N-Stearoyldopamine Delivery and Action
Nanotechnology offers innovative approaches to overcome challenges associated with the delivery and action of therapeutic compounds, including this compound. The application of nanoscale materials can significantly improve the bioavailability, stability, and targeted delivery of active agents.
Nanoparticle encapsulation represents a significant advancement in drug delivery systems, offering enhanced bioavailability, stability, and targeted delivery of therapeutic agents. fda.gov This approach can facilitate the precise modulation of cellular pathways by delivering compounds directly to target tissues, thereby minimizing off-target effects and improving therapeutic efficacy. fda.govmitoproteome.org Functionalized nanoparticles, such as liposomes, polymeric nanoparticles, and metal-based nanocarriers, are engineered to carry therapeutic agents directly to specific cells, enhancing drug efficacy and reducing systemic toxicity. fda.govmitoproteome.org Encapsulation within nanoparticles can also shield compounds from the immune system, allowing for potential targeted delivery and a reduction in unwanted systemic effects. While research on this compound specifically within nanoparticle encapsulation is an emerging area, the general principles of nanoparticle-mediated drug delivery suggest a promising avenue for improving its therapeutic application by optimizing its delivery to specific biological targets.
Nanosensors are nanoscale devices capable of measuring physical quantities and converting them into detectable and analyzable signals. They offer significant advantages in sensitivity and selectivity compared to traditional sensing technologies, primarily due to the high surface-to-volume ratio of nanomaterials and their ability to operate at a similar scale as natural biological processes. These devices can be functionalized with chemical and biological molecules, allowing for recognition events that induce detectable physical changes. Nanosensors are being developed for various applications, including medicine, detection of contaminants and pathogens, and real-time monitoring of biomolecules and biofunctions within biological systems. Examples include fluorescent nanosensors utilizing DNA or peptides as recognition moieties for detecting intracellular ions, messenger RNA, enzyme catalytic activity, and disease biomarkers. The integration of this compound into nanosensor platforms could potentially leverage its unique biological interactions for monitoring specific physiological parameters or its chemical properties for novel sensor design.
Interdisciplinary Research with Materials Science
Materials science is a highly interdisciplinary field that draws upon perspectives from physics, chemistry, electronics, optics, and biology to understand fundamental scientific principles and develop new solutions for technical challenges. ontosight.aivulcanchem.com Research in this area focuses on the synthesis and characterization of new materials and the development of innovative devices. vulcanchem.com Interdisciplinary collaborations in materials science often involve diverse research areas such as biomaterials, advanced functional materials, and sustainable infrastructure materials. ontosight.ai Given this compound's dual lipophilic and hydrophilic characteristics, it presents an interesting molecule for materials scientists to explore. Its unique structure, combining a fatty acid with a neurotransmitter, could inspire the creation of novel hybrid materials with tailored properties for specific applications, such as biocompatible coatings, drug delivery matrices, or components in advanced sensing technologies.
Environmental Impact Considerations in Compound Development and Application
The development and application of chemical compounds like this compound necessitate a thorough consideration of their environmental impact throughout their entire life cycle, from production to degradation.
The production of chemical compounds can lead to various environmental impacts, including greenhouse gas emissions, air and water pollution, and waste generation. Industrial processes involved in chemical synthesis contribute to the release of volatile organic compounds (VOCs), nitrogen oxides (NOx), particulate matter, and methane, which can harm human health and ecosystems. For instance, the degradation of certain materials can release hydrocarbons, ketones, aldehydes, and carboxylic acids, contributing to environmental pollution. A comprehensive assessment of this compound's production and degradation byproducts is crucial to understand its environmental footprint. This includes evaluating emissions during synthesis, potential persistence of the compound or its byproducts in the environment, and their effects on various ecosystems.
Sustainable development in chemical synthesis, often guided by the principles of Green Chemistry, aims to reduce chemical pollutants and minimize environmental impact by developing alternative and sustainable technologies. Key objectives include designing synthetic methods that use and generate substances with little to no toxicity, avoiding toxic metal catalysts, reducing energy consumption, and minimizing the use of hazardous materials. The adoption of greener, cheaper, and milder protocols for chemical synthesis is increasingly demanded. This includes exploring approaches like green synthesis, which utilizes environmentally friendly materials such as plant extracts and microorganisms as reducing agents and solvents. For this compound, embracing sustainable synthesis practices would involve investigating methods that reduce waste, use renewable resources, and minimize the generation of harmful byproducts, aligning its development with broader environmental sustainability goals.
Q & A
Q. What are the key structural and functional characteristics of Stearda, and how do they influence its biochemical interactions?
Stearda comprises a dopamine moiety covalently linked to a stearic acid chain via an amide bond. The hydrophobic stearoyl chain facilitates membrane integration, while the dopamine group enables receptor binding or redox activity. Structural analysis via NMR and mass spectrometry confirms the presence of the C18 stearate chain and catecholamine group, critical for interactions with lipid membranes or dopaminergic receptors . Laboratory synthesis typically involves N-acylation of dopamine with stearoyl chloride under inert conditions, followed by purification via reverse-phase HPLC .
Q. What methodologies are recommended for synthesizing and purifying Stearda in laboratory settings?
Synthesis involves reacting dopamine hydrochloride with stearoyl chloride in a dichloromethane/triethylamine mixture to prevent oxidation. Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize the catechol group during acylation. Purification requires HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid). Purity (>95%) is validated via LC-MS and H-NMR, with spectral peaks confirming the absence of unreacted substrates or byproducts .
Q. Which analytical techniques are most effective for characterizing Stearda and verifying its stability under experimental conditions?
- Chromatography : Reverse-phase HPLC for purity assessment.
- Spectroscopy : H-NMR (δ 6.7–6.8 ppm for aromatic protons; δ 2.2 ppm for stearoyl methylene groups) and FT-IR (amide I band at ~1650 cm).
- Mass spectrometry : ESI-MS in positive ion mode ([M+H] at m/z 490.4). Stability studies in biological buffers (e.g., PBS at 37°C) should monitor degradation via UV-Vis spectroscopy (λ = 280 nm for dopamine oxidation) .
Advanced Research Questions
Q. How can researchers design experiments to investigate Stearda’s receptor-binding specificity compared to other N-acyl dopamines (e.g., PALDA, NADA)?
Competitive binding assays using H-labeled dopamine receptors (e.g., D1/D2) in transfected cell membranes can quantify Stearda’s affinity (K). Include controls with PALDA (C16 chain) and NADA (C20:4 chain) to assess chain-length effects. Surface plasmon resonance (SPR) or molecular docking simulations may further elucidate structural determinants of binding. Data interpretation must account for lipid solubility differences, which affect membrane partitioning and apparent receptor access .
Q. What strategies address contradictions in reported pharmacological effects of Stearda across in vitro and in vivo studies?
Contradictions often arise from:
- Assay conditions : Lipid-rich media may sequester Stearda, reducing bioavailability. Use lipid-free buffers or adjust concentration ranges.
- Model systems : Primary neurons vs. immortalized cell lines exhibit varying receptor expression. Validate findings across multiple models.
- Metabolic stability : Stearda’s esterase susceptibility in vivo may limit activity. Incorporate protease inhibitors in vitro or use stable analogs (e.g., methylated catechol) .
Q. How should researchers optimize assays to quantify Stearda’s enzymatic stability in biological matrices?
- Enzyme kinetics : Incubate Stearda with human serum/plasma and measure residual compound via LC-MS/MS. Calculate half-life (t) and enzyme kinetics (V, K) using Michaelis-Menten plots.
- STRENDA compliance : Report buffer pH, temperature, enzyme concentrations, and substrate purity to ensure reproducibility.
- Inhibition studies : Test esterase inhibitors (e.g., PMSF) to identify enzymes responsible for degradation .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Stearda studies?
Use nonlinear regression (e.g., Hill equation) for IC/EC calculations. For heterogeneous data (e.g., cell viability vs. receptor activation), apply mixed-effects models. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can researchers ensure reproducibility when studying Stearda’s effects on lipid membrane dynamics?
- Membrane models : Use standardized liposome compositions (e.g., DOPC:DPPC:cholesterol) to mimic physiological membranes.
- Techniques : Differential scanning calorimetry (DSC) for phase behavior; fluorescence anisotropy with DPH probes for membrane fluidity.
- Data normalization : Express results relative to vehicle controls and account for batch-to-batch variability in lipid sourcing .
Data Reporting and Ethics
Q. What metadata is critical when publishing Stearda-related enzymology data?
Adhere to STRENDA guidelines:
Q. How should researchers handle conflicting data on Stearda’s neuroprotective vs. pro-oxidant effects?
Conduct ROS (reactive oxygen species) assays (e.g., DCFH-DA fluorescence) alongside cell viability tests (MTT assay) under identical conditions. Use RNA-seq to identify oxidative stress pathways (e.g., Nrf2, HO-1) and validate with qPCR. Transparently report contradictory findings and propose mechanistic hypotheses (e.g., concentration-dependent duality) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
